C24H23FN2O4S

STING agonist innate immunity immuno-oncology

The molecular formula C24H23FN2O4S defines a versatile, fluorinated sulfonamide scaffold family enabling rigorous target-class SAR. Procure the N-sulfonyl-tetrahydroquinoline (THQ) isomer as a RORγ inverse agonist for IL-17/Th17 differentiation assays, or the tetrahydronaphthalene-sulfonamide (CAS 1386807-25-5) as a STING pathway modulator with a wide potency window (EC50 5,960 nM). The dual AChE/BuChE inhibitor THQ (CAS 1040659-58-2) supports cholinergic potentiation studies. Confirm the exact CAS and regiochemistry (6-yl vs. 7-yl) before ordering to ensure target activity. ≥95% purity typical.

Molecular Formula C24H23FN2O4S
Molecular Weight 454.5 g/mol
Cat. No. B12635088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC24H23FN2O4S
Molecular FormulaC24H23FN2O4S
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1COC(CN1C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
InChIInChI=1S/C24H23FN2O4S/c25-21-10-12-22(13-11-21)32(29,30)26-16-18-6-8-20(9-7-18)24(28)27-14-15-31-23(17-27)19-4-2-1-3-5-19/h1-13,23,26H,14-17H2
InChIKeyLEKZAAYDEQSIPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C24H23FN2O4S — Molecular Identity, Target Class Ambiguity, and Procurement Considerations for the Sulfonamide-Tetrahydroquinoline Scaffold


The molecular formula C24H23FN2O4S describes a collection of synthetic small molecules that share a core sulfonamide pharmacophore linked to a tetrahydroquinoline, tetrahydronaphthalene, or benzothiophene framework. Among these, the N-sulfonyl-tetrahydroquinoline (THQ) subclass has been characterized as a retinoid-related orphan receptor gamma (RORγ/RORc) inverse agonist in patent disclosures [1], while related tetrahydronaphthalene-sulfonamide analogs have been profiled as modulators of the Stimulator of Interferon Genes (STING) pathway [2]. The compound class exhibits molecular weight centered around 454.5 g/mol and typical commercial purity of 95%, with the fluorobenzenesulfonyl substituent contributing to enhanced metabolic stability and target-binding affinity relative to non-fluorinated congeners [1].

Why Molecular Formula Equivalence Does Not Guarantee Functional Equivalence: The C24H23FN2O4S Isomer Problem


The molecular formula C24H23FN2O4S is insufficient to uniquely identify a single chemical entity; the same formula is shared by compounds incorporating benzothiophene, tetrahydroquinoline, piperidine, and tetrahydronaphthalene cores with distinct substituent connectivity. Even within the sub-class of N-sulfonyl-tetrahydroquinolines, regioisomeric variation in the position of the sulfonamide attachment (6-yl vs. 7-yl) and the nature of the benzamide substituent (ethoxy, methoxy, or halogen) generates distinct pharmacological profiles. Patent data show that THQ derivatives with a 4-fluorobenzenesulfonyl group at the 1-position and a substituted benzamide at the 6- or 7-position exhibit RORγ inverse agonism with structure-dependent potency, while closely related THQ analogs lacking the fluorobenzene motif show markedly reduced activity [1]. This structural sensitivity means that generic substitution without verifying full IUPAC nomenclature and CAS registry number carries a high risk of selecting an inactive or off-target isomer.

Comparator-Based Quantitative Evidence for Prioritizing Specific C24H23FN2O4S Compounds in Procurement


STING Pathway Agonism: Tetrahydronaphthalene-Sulfonamide vs. Structural Analogs

The tetrahydronaphthalene-sulfonamide compound CHEMBL5437805 (CAS 1386807-25-5) activates human STING in THP1-Blue ISG cells with an EC50 of 5,960 nM [1]. In contrast, the optimized STING agonist CHEMBL4438309, a more elaborated analog within the same target class, achieves an EC50 of <1 nM in human wild-type THP1-Dual cells [2]. This approximately 6,000-fold difference in potency illustrates that the tetrahydronaphthalene-sulfonamide C24H23FN2O4S compound serves as a moderate-potency STING probe suitable for target engagement studies, whereas higher-potency analogs would be required for applications demanding maximal pathway activation.

STING agonist innate immunity immuno-oncology

Cholinesterase Inhibition: Tetrahydroquinoline-Sulfonamide vs. Tacrine Benchmark

The tetrahydroquinoline-sulfonamide compound 4-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS 1040659-58-2) inhibits acetylcholinesterase (AChE) with an IC50 of 0.45 µM and butyrylcholinesterase (BuChE) with an IC50 of 0.62 µM, as determined by Ellman's spectrophotometric method [1]. These values place the compound in a potency range comparable to the first-generation cholinesterase inhibitor tacrine (AChE IC50 typically 0.1–0.5 µM in comparable assay formats) [1]. The close AChE/BuChE IC50 ratio (approximately 1.4-fold) indicates a balanced dual cholinesterase inhibition profile, which contrasts with more AChE-selective inhibitors such as donepezil.

acetylcholinesterase butyrylcholinesterase neurodegeneration

RORγ Inverse Agonism: N-Sulfonyl-Tetrahydroquinoline Selectivity vs. Nuclear Receptor Panel

N-sulfonyl-tetrahydroquinoline derivatives bearing the C24H23FN2O4S formula are disclosed in patent WO2012064744 as RORγ inverse agonists [1]. The lead THQ compounds in this series demonstrate functional inverse agonism in a Gal4-RORγ luciferase reporter assay, with the 4-fluorobenzenesulfonyl substituent at the tetrahydroquinoline 1-position identified as critical for RORγ binding. Within the patent SAR table, removal of the fluorine atom from the benzenesulfonyl group or migration of the sulfonamide attachment point results in >10-fold loss of RORγ inverse agonist activity. This class-level structure–activity relationship indicates that the specific C24H23FN2O4S THQ regioisomer carrying the 4-fluorobenzenesulfonyl motif at position 1 is essential for maintaining target engagement.

RORγ Th17 autoimmune disease

Binding Affinity Discrimination: Tetrahydroquinoline-Sulfonamide vs. HDAC Isoforms

A structurally related tetrahydroquinoline-sulfonamide analog (BDBM119440, disclosed in US8685986) demonstrates differential inhibitory potency across histone deacetylase isoforms, with an IC50 of 144 nM against HDAC2, 46.1 nM against HDAC3, and 338 nM against HDAC4 at 30°C [1]. This 3.1-fold selectivity for HDAC3 over HDAC2 and 7.3-fold selectivity over HDAC4 provides class-level evidence that the tetrahydroquinoline-sulfonamide scaffold can achieve isoform-discriminating pharmacology. While these data are derived from a structurally distinct analog rather than the exact C24H23FN2O4S compound of interest, they establish the scaffold's capacity for selective target engagement.

HDAC epigenetics cancer

Validated Application Scenarios for C24H23FN2O4S Compounds Based on Quantitative Evidence


Moderate-Potency STING Pathway Probe for Innate Immunity Mechanistic Studies

The tetrahydronaphthalene-sulfonamide compound (CAS 1386807-25-5, EC50 = 5,960 nM) is best deployed as a tool compound for STING target engagement studies where moderate pathway activation is desired to avoid the supraphysiological interferon responses that can confound mechanistic interpretation with ultra-potent agonists (EC50 < 1 nM) [1]. Its potency window allows dose–response characterization across a wide concentration range without immediate signal saturation.

Dual Cholinesterase Inhibition for Alzheimer's Disease Target Validation

The tetrahydroquinoline-sulfonamide cholinesterase inhibitor (CAS 1040659-58-2, AChE IC50 = 0.45 µM, BuChE IC50 = 0.62 µM) provides a balanced dual-inhibition profile [2] that supports research into combined cholinergic potentiation strategies. This compound is appropriate for in vitro enzyme assays and cell-based models where simultaneous engagement of both AChE and BuChE is hypothesized to offer advantages over AChE-selective agents.

RORγ-Driven Th17 Pathway Investigation in Autoimmune Disease Models

Fluorinated N-sulfonyl-THQ compounds are applicable as chemical probes for interrogating RORγ-dependent IL-17 production in Th17 cell differentiation assays [3]. The established SAR demonstrating >10-fold potency loss upon fluorine removal [3] provides a built-in negative control strategy: procurement of the fluorinated C24H23FN2O4S compound alongside its des-fluoro analog enables rigorous structure–activity validation within the same experimental campaign.

HDAC Isoform Profiling in Epigenetic Drug Discovery

THQ-sulfonamide analogs demonstrating HDAC3-preferential inhibition (IC50 = 46.1 nM vs. 144 nM for HDAC2) [4] position this scaffold class as a starting point for isoform-selective epigenetic probe development. Researchers procuring C24H23FN2O4S compounds from this class for HDAC panel screening should benchmark against pan-HDAC inhibitors such as suberoylanilide hydroxamic acid (SAHA) to quantify selectivity gains.

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